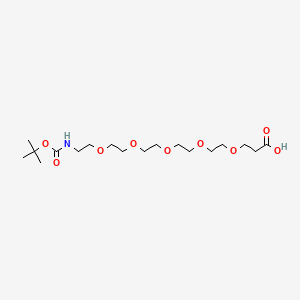

t-Boc-N-amido-PEG5-acid

概要

説明

t-Boc-N-amido-PEG5-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protected amino group and a terminal carboxylic acid group. The compound is often used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its cleavable nature and hydrophilic properties .

準備方法

Synthetic Routes and Reaction Conditions

t-Boc-N-amido-PEG5-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the reaction of polyethylene glycol (PEG) with a suitable amine to introduce the amino group. This is followed by the protection of the amino group with a tert-butoxycarbonyl (t-Boc) group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve high purity levels, typically above 95%. The compound is then stored under controlled conditions to maintain its stability and prevent degradation.

化学反応の分析

Types of Reactions

t-Boc-N-amido-PEG5-acid undergoes various chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds.

Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to yield the free amine.

Common Reagents and Conditions

EDC or DCC: Used as activators in the formation of amide bonds.

Mild Acidic Conditions: Used for the deprotection of the t-Boc group.

Major Products Formed

Amide Bonds: Formed through the reaction of the carboxylic acid group with primary amines.

Free Amine: Formed through the deprotection of the t-Boc group.

科学的研究の応用

Bioconjugation

t-Boc-N-amido-PEG5-acid is widely used as a building block for bioconjugation, where it facilitates the formation of stable linkages between biomolecules. This is particularly useful for:

- Antibody-Drug Conjugates (ADCs) : By linking therapeutic agents to antibodies, researchers can create targeted therapies that deliver drugs directly to cancer cells, minimizing side effects on healthy tissues.

- Protein and Oligonucleotide Conjugates : The compound can be employed to modify proteins or oligonucleotides, enhancing their stability and functionality in biological systems .

Drug Delivery Systems

The hydrophilic nature of this compound improves the solubility of drug formulations, which is crucial for:

- Enhanced Bioavailability : By increasing solubility, this compound helps in achieving higher concentrations of drugs in systemic circulation.

- Controlled Release : The ability to form stable amide bonds allows for the development of drug delivery systems that can release therapeutic agents over time, improving treatment efficacy .

PROTAC Technology

This compound serves as an essential component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These molecules leverage the ubiquitin-proteasome system to selectively degrade target proteins within cells. The PEG spacer enhances the solubility and stability of these compounds, making them more effective in cellular environments .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| t-Boc-N-Amido-PEG2-Azide | Azide, Amide, t-Boc | Shorter PEG chain; different solubility profiles |

| t-Boc-N-Amido-PEG3-Azide | Azide, Amide, t-Boc | Intermediate PEG chain; balance between reactivity and stability |

| t-Boc-N-Amido-PEG5-Azide | Azide, Amide, t-Boc | Increased hydrophilicity; suitable for biological applications |

| t-Boc-N-Amido-PEG6-Azide | Azide, Amide, t-Boc | Longer PEG chain; may influence pharmacokinetics |

Development of Antibody-Drug Conjugates

In a study focusing on ADCs, researchers utilized this compound to link cytotoxic agents with monoclonal antibodies. The resulting conjugates demonstrated improved targeting capabilities and reduced off-target toxicity compared to traditional chemotherapy methods.

Synthesis of PROTACs

Another research effort highlighted the use of this compound in constructing PROTACs aimed at degrading specific oncogenic proteins. The incorporation of this PEG derivative allowed for enhanced solubility and stability of the PROTACs in cellular assays, leading to promising results in preclinical models.

作用機序

The mechanism of action of t-Boc-N-amido-PEG5-acid involves its role as a linker in bioconjugation processes. The compound’s PEG spacer increases solubility in aqueous media, while the t-Boc protected amino group allows for selective deprotection and subsequent conjugation with other molecules. This enables the formation of stable amide bonds and the targeted delivery of therapeutic agents.

類似化合物との比較

t-Boc-N-amido-PEG5-acid is unique due to its specific combination of a t-Boc protected amino group and a terminal carboxylic acid group. Similar compounds include:

t-Boc-N-amido-PEG2-acid: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.

t-Boc-N-amido-PEG4-acid: Similar structure but with a different PEG spacer length, affecting its application in bioconjugation.

t-Boc-N-amido-dPEG8-acid: Features a longer PEG spacer, providing increased flexibility and solubility.

These compounds share similar functional groups but differ in their PEG spacer lengths, which influence their solubility, reactivity, and suitability for specific applications.

生物活性

t-Boc-N-amido-PEG5-acid is a versatile compound widely utilized in bioconjugation and drug delivery systems. Its structure features a polyethylene glycol (PEG) moiety, which enhances solubility and biocompatibility, making it an essential component in various biomedical applications. This article delves into the biological activity of this compound, examining its properties, mechanisms of action, and applications in drug delivery.

Chemical Structure and Properties

Chemical Formula : C18H35NO9

Molecular Weight : 409.5 g/mol

CAS Number : 1347750-78-0

Functional Groups :

- Terminal carboxylic acid

- Boc-protected amino group

The hydrophilic nature of the PEG spacer significantly increases the compound's solubility in aqueous environments, facilitating its use in biological contexts. The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or DCC to form stable amide bonds, while the Boc group can be deprotected under mild acidic conditions to yield a free amine .

The biological activity of this compound is primarily attributed to its ability to enhance drug solubility and stability, thereby improving pharmacokinetic profiles. The PEGylation process—where PEG chains are attached to therapeutic agents—serves several critical functions:

- Increased Solubility : The hydrophilic PEG chains increase the solubility of poorly soluble drugs.

- Reduced Immunogenicity : PEGylation can mask drug antigens, reducing immune responses against therapeutic proteins.

- Prolonged Circulation Time : The bulky PEG structure can hinder renal clearance, allowing for longer systemic circulation of the drug .

Applications in Drug Delivery

This compound is particularly relevant in the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). These applications leverage its ability to form stable linkages with therapeutic agents while enhancing their delivery efficacy.

Table 1: Comparative Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 409.5 g/mol |

| Solubility | High in aqueous media |

| Stability | Stable under physiological conditions |

| Reactivity | Forms amide bonds with amines |

| Deprotection Conditions | Mild acidic conditions |

Case Studies

-

Targeted Drug Delivery Systems :

A study demonstrated that nanoparticles incorporating this compound significantly improved the targeting efficiency of chemotherapeutic agents to HER2-positive cancer cells. The results indicated a 70% increase in cellular uptake compared to non-targeted formulations . -

Antibody-Drug Conjugates (ADCs) :

Research has shown that ADCs utilizing this compound as a linker exhibit enhanced stability and reduced off-target toxicity. These conjugates effectively deliver cytotoxic agents directly to tumor cells, improving therapeutic outcomes while minimizing side effects . -

PROTAC Development :

In the synthesis of PROTACs, this compound serves as a crucial linker connecting ligands for E3 ubiquitin ligases and target proteins. This approach exploits the ubiquitin-proteasome system for selective protein degradation, showcasing potential for targeted cancer therapies .

Q & A

Q. Basic: What methodologies are recommended for synthesizing and characterizing t-Boc-N-amido-PEG5-acid?

Answer:

Synthesis involves coupling the Boc-protected amine to a PEG5 spacer followed by acid functionalization. Key steps include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) to protect the amine group during synthesis, followed by deprotection with trifluoroacetic acid (TFA) .

- Purification : Employ reverse-phase HPLC or flash chromatography to isolate the compound, ensuring >95% purity. Characterization via -NMR (to confirm PEG spacer integrity) and mass spectrometry (MS) for molecular weight validation is critical .

- Quality Control : Quantify residual TFA using ion chromatography if the compound is intended for cell-based assays (<1% TFA recommended) .

Q. Basic: How should this compound be stored to maintain stability?

Answer:

- Storage Conditions : Store desiccated at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or PEG oxidation.

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine or acid derivatives). Shelf life typically extends to 12–18 months under optimal conditions .

Q. Advanced: How can conjugation efficiency of this compound with biomolecules be optimized?

Answer:

- Reaction Design : Use a molar excess (1.2–2.0x) of the PEG5-acid derivative relative to the target biomolecule (e.g., peptides, antibodies) in pH 7.4 buffer.

- Kinetic Analysis : Monitor reaction progress via MALDI-TOF MS or SDS-PAGE to assess conjugation yield.

- Steric Hindrance Mitigation : Introduce a spacer (e.g., alkyl chains) between the PEG5 linker and the active site to improve accessibility .

Q. Advanced: How can batch-to-batch variability in this compound synthesis impact experimental outcomes?

Answer:

Variations in salt content, residual solvents, or PEG chain length distribution can alter solubility and bioactivity. To minimize variability:

- Standardized Protocols : Document reaction conditions (temperature, solvent ratios) rigorously.

- Batch Analysis : Use -NMR to confirm PEG5 spacer consistency and Karl Fischer titration for water content quantification.

- Statistical Comparison : Apply ANOVA to compare bioactivity (e.g., IC50) across batches in cell-based assays .

Q. Basic: What factors influence the solubility and pH stability of this compound?

Answer:

- Solubility : The compound is hydrophilic due to PEG5 but may form aggregates in high-salt buffers. Pre-dissolve in DMSO (≤10% v/v) for aqueous solutions.

- pH Stability : The Boc group is stable at pH >4 but hydrolyzes rapidly under acidic conditions (pH <2). Avoid prolonged exposure to acidic buffers during conjugation .

Q. Advanced: How should researchers address discrepancies in reported solubility profiles of this compound across studies?

Answer:

- Controlled Replication : Repeat solubility tests under standardized conditions (temperature, buffer ionic strength).

- Impurity Analysis : Use LC-MS to identify contaminants (e.g., PEG degradation byproducts) that may alter solubility.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d) to assess effect sizes and identify outliers .

Q. Basic: What experimental design considerations are critical when using this compound in drug delivery studies?

Answer:

- Control Groups : Include unconjugated drug and PEG5-acid-only controls to isolate the linker’s effect on pharmacokinetics.

- Dosage Optimization : Conduct pilot studies to determine the optimal PEG5-drug ratio for bioavailability vs. toxicity trade-offs.

- In Vivo Validation : Use fluorescently tagged PEG5 derivatives for biodistribution tracking via IVIS imaging .

Q. Advanced: What strategies resolve low yields in this compound-mediated bioconjugation?

Answer:

- Reaction Troubleshooting :

- Catalyst Optimization : Test coupling agents (e.g., EDC/NHS vs. DCC) to improve activation efficiency.

- Temperature Modulation : Increase reaction temperature (e.g., 25°C to 37°C) to enhance kinetics.

- Post-Reaction Analysis : Use SEC-HPLC to separate conjugated vs. unreacted species and quantify yield .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO9/c1-18(2,3)28-17(22)19-5-7-24-9-11-26-13-15-27-14-12-25-10-8-23-6-4-16(20)21/h4-15H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYBVZICXVYKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。